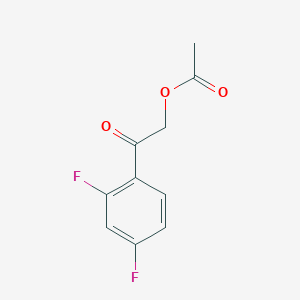

2-Acetoxy-2',4'-difluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(2,4-difluorophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCYQJABZIZEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570492 | |

| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122263-03-0 | |

| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetoxy-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxy-2',4'-difluoroacetophenone is a fluorinated acetophenone derivative that holds significant importance as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its primary role is in the production of potent antifungal agents, most notably Posaconazole. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its crucial position in the broader context of antifungal drug development. The information is presented to support researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively available in public literature, the following information has been compiled from various sources. It is primarily recognized as a stable intermediate for further chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 122263-03-0 | [United States Biological] |

| Molecular Formula | C₁₀H₈F₂O₃ | [United States Biological] |

| Molecular Weight | 214.17 g/mol | [United States Biological] |

| Appearance | Pale Yellow Solid | [United States Biological] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [United States Biological] |

For comparative purposes, the properties of the related precursor, 2',4'-Difluoroacetophenone, are provided below.

Table 2: Physicochemical Properties of 2',4'-Difluoroacetophenone

| Property | Value | Source |

| CAS Number | 364-83-0 | [Sigma-Aldrich] |

| Molecular Formula | C₈H₆F₂O | [Sigma-Aldrich] |

| Molecular Weight | 156.13 g/mol | [Sigma-Aldrich] |

| Appearance | Liquid | [Sigma-Aldrich] |

| Boiling Point | 80-81 °C at 25 mmHg | [Sigma-Aldrich] |

| Density | 1.234 g/mL at 25 °C | [Sigma-Aldrich] |

| Refractive Index | n20/D 1.488 | [Sigma-Aldrich] |

Synthesis of this compound

This compound is synthesized via a nucleophilic substitution reaction. The following protocol is based on its role as an intermediate in the synthesis of Posaconazole.

Experimental Protocol

Reaction: The synthesis involves the reaction of 2-chloro-2',4'-difluoroacetophenone with sodium acetate in the presence of sodium iodide in a suitable solvent.

Materials:

-

2-chloro-2',4'-difluoroacetophenone

-

Sodium acetate (NaOAc)

-

Sodium iodide (NaI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-chloro-2',4'-difluoroacetophenone in N,N-dimethylformamide (DMF), add sodium acetate and a catalytic amount of sodium iodide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

This synthesis is a key step in the multi-step preparation of the antifungal agent Posaconazole[1].

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in Antifungal Drug Synthesis

The primary significance of this compound lies in its role as a crucial building block in the synthesis of the triazole antifungal drug, Posaconazole[1]. Posaconazole is a broad-spectrum antifungal agent used to treat and prevent invasive fungal infections.

Position in the Posaconazole Synthesis Pathway

This compound serves as an early-stage intermediate. It undergoes further transformations, including a Wittig reaction to introduce a double bond, followed by hydrolysis and subsequent stereoselective epoxidation, to construct the core structure of the final drug molecule[1].

Caption: Simplified pathway illustrating the intermediate role of the title compound.

Biological Activity

There is no publicly available data to suggest that this compound possesses intrinsic antifungal or other biological activities. Its utility is currently understood to be exclusively as a chemical intermediate for the synthesis of biologically active molecules. The potent antifungal activity of Posaconazole is attributed to the final complex molecular structure, not to its individual precursors.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity. Its significance is firmly established through its role as a key intermediate in the synthesis of the important antifungal drug Posaconazole. This guide provides the available chemical and synthesis information to aid researchers in their drug development endeavors. Further investigation into the specific spectral properties and potential, if any, direct biological effects of this compound could be a subject for future research.

References

An In-depth Technical Guide to 2-Acetoxy-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-2',4'-difluoroacetophenone is a fluorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, most notably in the development of antifungal agents.[1] Its chemical structure, featuring a difluorinated phenyl ring and an acetoxy group, imparts unique reactivity and properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of this compound, with a focus on providing researchers and drug development professionals with the critical information needed for their work.

Chemical and Physical Properties

For comparative purposes, the well-characterized properties of its immediate precursor, 2',4'-difluoroacetophenone, are provided in the table below. The addition of the acetoxy group in this compound will increase its molecular weight and likely alter its melting and boiling points.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2',4'-Difluoroacetophenone |

| IUPAC Name | 2-(acetyloxy)-1-(2,4-difluorophenyl)ethanone | 1-(2,4-difluorophenyl)ethanone |

| Synonyms | 2-Acetoxy-1-(2,4-difluorophenyl)ethanone | 1-Acetyl-2,4-difluorobenzene |

| CAS Number | 122263-03-0[2] | 364-83-0[3] |

| Molecular Formula | C₁₀H₈F₂O₃ | C₈H₆F₂O[3] |

| Molecular Weight | 214.17 g/mol | 156.13 g/mol [3] |

| Appearance | Pale Yellow Solid[1] | Colorless to light yellow liquid[4] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 80-81 °C at 25 mmHg[5] |

| Density | Data not available | 1.234 g/mL at 25 °C[5] |

| Refractive Index | Data not available | n20/D 1.488[5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1] | Data not available |

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain based on the conducted searches. However, the expected spectral features can be inferred from its chemical structure. For researchers synthesizing this compound, standard analytical techniques should be employed for full characterization.

For reference, extensive spectral data is available for the precursor, 2',4'-difluoroacetophenone, which can be found in public databases such as PubChem.[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, its synthesis can be logically derived from standard organic chemistry reactions. The most common route would involve the acetylation of 2-hydroxy-2',4'-difluoroacetophenone. This precursor can be synthesized from 2',4'-difluoroacetophenone.

Logical Synthesis Workflow:

The following diagram illustrates a logical two-step synthesis approach for this compound.

Caption: Logical two-step synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 2-Hydroxy-2',4'-difluoroacetophenone. A suitable method for the hydroxylation of the alpha-carbon of 2',4'-difluoroacetophenone would be employed. This could involve various synthetic strategies known in organic chemistry.

-

Step 2: Acetylation of 2-Hydroxy-2',4'-difluoroacetophenone. The synthesized 2-hydroxy-2',4'-difluoroacetophenone would be dissolved in a suitable solvent (e.g., dichloromethane or pyridine). An acetylating agent, such as acetic anhydride or acetyl chloride, would be added, often in the presence of a base (like pyridine or triethylamine) to neutralize the acidic byproduct. The reaction would be stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). The final product, this compound, would then be isolated and purified using standard techniques like extraction, washing, and recrystallization or column chromatography.

Applications in Drug Development

The primary documented application of this compound is as a crucial intermediate in the synthesis of antifungal agents.[1] The difluorophenyl moiety is a common feature in many modern antifungal drugs. The acetoxy group can serve as a leaving group or be part of a more complex side chain in the final active pharmaceutical ingredient (API).

The following diagram illustrates the role of this compound as a building block in a generalized drug discovery workflow.

Caption: Role as an intermediate in the synthesis of active pharmaceutical ingredients.

Safety and Handling

For the closely related precursor, 2',4'-difluoroacetophenone, the following safety information is reported:

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[4]

Given the structural similarity, it is prudent to handle this compound with similar precautions.

Conclusion

This compound is a valuable chemical intermediate with a documented role in the synthesis of antifungal agents. While specific, publicly available experimental data on its physical and spectral properties are limited, its synthesis and reactivity can be understood through established principles of organic chemistry. This guide provides a summary of the available information and a framework for its use in research and development. Further characterization of this compound would be a valuable contribution to the scientific literature.

References

Technical Guide: 2-Acetoxy-2',4'-difluoroacetophenone (CAS 122263-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-2',4'-difluoroacetophenone is a fluorinated organic compound that serves as a key intermediate in the synthesis of advanced pharmaceutical agents. Its primary significance lies in its role as a precursor to potent antifungal drugs, most notably posaconazole. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal position in the development of antifungal therapies.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties. For context, properties of its immediate precursor, 2',4'-difluoroacetophenone, are also provided.

| Property | This compound | 2',4'-Difluoroacetophenone (Precursor) |

| CAS Number | 122263-03-0[1] | 364-83-0[2] |

| Molecular Formula | C₁₀H₈F₂O₃[1] | C₈H₆F₂O[3] |

| Molecular Weight | 214.17 g/mol [1] | 156.13 g/mol [3] |

| Appearance | Pale Yellow Solid[1] | Colorless to light yellow liquid[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1] | Insoluble in water |

| Melting Point | Data not available | Not applicable |

| Boiling Point | Data not available | 80-81 °C at 25 mmHg |

| Density | Data not available | 1.234 g/mL at 25 °C[3] |

Synonyms for this compound:

-

2-(Acetyloxy)-1-(2,4-difluorophenyl)ethanone[1]

-

2-Acetoxy-1-(2,4-difluorophenyl)ethanone[1]

-

[2-(2,4-difluorophenyl)-2-oxoethyl] acetate

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-chloro-2',4'-difluoroacetophenone with sodium acetate.

Experimental Protocol

Reaction: The synthesis is achieved by reacting 2-chloro-2',4'-difluoroacetophenone with sodium acetate and sodium iodide (NaI) in a solvent such as dimethylformamide (DMF).

Detailed Methodology: While a specific literature source with a detailed experimental protocol for this exact transformation was not found in the search results, a general procedure based on analogous reactions would involve:

-

Dissolving 2-chloro-2',4'-difluoroacetophenone in DMF.

-

Adding an excess of sodium acetate and a catalytic amount of sodium iodide.

-

Heating the reaction mixture and monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture would be cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer would be washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification would typically be performed by column chromatography or recrystallization to obtain pure this compound.

Application in Antifungal Drug Synthesis

This compound is a critical building block in the multi-step synthesis of posaconazole, a broad-spectrum triazole antifungal agent.

Role in the Posaconazole Synthesis Pathway

The synthesis of posaconazole from this compound involves a series of complex chemical transformations. The initial steps convert the acetophenone moiety into a chiral epoxide, which is a key structural feature of the final drug molecule.

Caption: Key steps in the conversion of this compound.

Mechanism of Action of the Final Product (Posaconazole)

As this compound is a synthetic intermediate, it does not have a therapeutic mechanism of action itself. However, the final product, posaconazole, is a potent antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.

This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.

Caption: Inhibition of ergosterol synthesis by posaconazole.

Safety Information

Conclusion

This compound is a valuable intermediate for the pharmaceutical industry, particularly in the synthesis of the potent antifungal agent posaconazole. While detailed physicochemical and toxicological data on this specific compound are not extensively documented, its synthetic utility is well-established. Researchers and drug development professionals working with this compound should refer to the safety data of its precursors and handle it with appropriate care in a laboratory setting. Its role in the creation of life-saving antifungal medications underscores the importance of such specialized chemical intermediates in modern medicine.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Acetoxy-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Acetoxy-2',4'-difluoroacetophenone. Due to the limited availability of published experimental spectra for this specific compound, this guide will present a detailed, predicted spectroscopic analysis based on the known data of its precursor, 2',4'-difluoroacetophenone, and established principles of spectroscopic theory. This approach offers a robust framework for researchers encountering this molecule or similar structures in their work.

Molecular Structure and Properties

This compound is a derivative of acetophenone, featuring two fluorine substituents on the phenyl ring and an acetoxy group at the alpha position to the carbonyl.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 122263-03-0 |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| Appearance | Pale Yellow Solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |

Spectroscopic Data Analysis (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the known precursor, 2',4'-difluoroacetophenone, and the expected influence of the α-acetoxy group.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | dd | 1H | H-6' |

| ~7.0 - 7.2 | m | 1H | H-5' |

| ~6.9 - 7.1 | m | 1H | H-3' |

| ~6.0 - 6.2 | s | 2H | -CH₂- |

| ~2.2 | s | 3H | -COCH₃ |

Note: The chemical shifts for the aromatic protons (H-3', H-5', H-6') are estimations based on the data for 2',4'-difluoroacetophenone and may be influenced by the α-acetoxy group. The downfield shift of H-6' is attributed to its proximity to the carbonyl group. The methylene protons adjacent to the carbonyl and the acetoxy group are expected to appear as a singlet significantly downfield. The singlet for the acetyl methyl group is anticipated around 2.2 ppm.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 195 | C=O (Ketone) |

| ~169 - 171 | C=O (Ester) |

| ~165 (dd) | C-2' |

| ~163 (dd) | C-4' |

| ~133 (d) | C-6' |

| ~125 (dd) | C-1' |

| ~112 (d) | C-5' |

| ~105 (d) | C-3' |

| ~65 - 70 | -CH₂- |

| ~20 - 22 | -COCH₃ |

Note: The chemical shifts for the aromatic carbons are based on the precursor, with expected minor variations. The presence of two carbonyl carbons is a key feature, one for the ketone and one for the ester. The methylene carbon is expected in the 65-70 ppm range due to the deshielding effects of the adjacent carbonyl and oxygen atoms.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 - 1760 | Strong | C=O Stretch (Ester) |

| ~1690 - 1710 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium | C=C Aromatic Ring Stretch |

| ~1220 - 1250 | Strong | C-O Stretch (Ester) |

| ~1100 - 1200 | Strong | C-F Stretch |

Note: The IR spectrum is expected to show two distinct carbonyl stretching bands, a characteristic feature that distinguishes it from its precursor. The strong C-F stretching bands are also a key indicator of the difluorinated phenyl ring.

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular Ion) |

| 171 | [M - CH₃CO]⁺ |

| 141 | [F₂C₆H₃CO]⁺ |

| 113 | [F₂C₆H₃]⁺ |

| 43 | [CH₃CO]⁺ |

Note: The molecular ion peak at m/z 214 would confirm the molecular weight. Key fragmentation patterns would include the loss of the acetyl group and the formation of the difluorobenzoyl cation.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 1024 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a soluble solid, a thin film can be cast from a volatile solvent like chloroform onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. . Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

-

Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualized Workflows

The following diagrams illustrate the logical workflow for the structure elucidation process.

Caption: Overall workflow from synthesis to structure confirmation.

Caption: Logical flow for data interpretation in structure elucidation.

2-Acetoxy-2',4'-difluoroacetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 2-Acetoxy-2',4'-difluoroacetophenone, a key intermediate in various chemical syntheses.

Chemical Properties

This compound is a fluorinated aromatic ketone derivative. The presence of fluorine atoms can confer unique properties to molecules, including increased metabolic stability and binding affinity, making it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈F₂O₃[1][2] |

| Molecular Weight | 214.17 g/mol [1][2] |

| CAS Number | 122263-03-0[1][2] |

| Appearance | Pale Yellow Solid[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2] |

Synthesis and Experimental Protocols

This compound can be synthesized from its precursor, 2',4'-difluoroacetophenone. The following is a generalized experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound

-

Starting Material: Begin with 2',4'-difluoroacetophenone. This compound has been used as a starting reagent in the synthesis of other molecules.

-

Reaction: A common method for introducing an acetoxy group at the alpha position of a ketone is through α-halogenation followed by nucleophilic substitution with an acetate salt, or via direct oxidation with a suitable reagent like lead tetraacetate.

-

Purification: The crude product is typically purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Research and Development

This compound serves as an important intermediate in the synthesis of various molecules, particularly in the development of pharmaceuticals and agrochemicals. It is noted as an intermediate in the production of antifungal agents[2]. The difluoroacetophenone moiety is a structural component in various bioactive compounds.

Workflow and Relationships

The following diagram illustrates a logical workflow for the synthesis of this compound from a common starting material.

Caption: Synthetic pathway of this compound.

References

Synthesis pathway for 2-Acetoxy-2',4'-difluoroacetophenone

An In-Depth Technical Guide to the Synthesis of 2-Acetoxy-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis pathway for this compound, a valuable intermediate in the development of various pharmaceutical compounds. This document outlines the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this target molecule.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 2',4'-difluoroacetophenone. The pathway involves an initial α-bromination of the acetophenone, followed by a nucleophilic substitution reaction to introduce the acetoxy group.

The overall transformation can be summarized as follows:

Caption: .

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromination | 2',4'-Difluoroacetophenone | Bromine | Acetic Acid | 10 - 30 | 6.25 | 97 |

| 2 | Acetoxylation | 2-Bromo-2',4'-difluoroacetophenone | Potassium Acetate | Acetone | Reflux | 4-6 | Estimated >90 |

Experimental Protocols

This section provides detailed experimental procedures for each synthetic step.

Step 1: Synthesis of 2-Bromo-2',4'-difluoroacetophenone

This protocol is based on a reported procedure for the α-bromination of 2',4'-difluoroacetophenone.[1]

Materials:

-

2',4'-Difluoroacetophenone

-

Bromine

-

Acetic Acid

-

Dichloromethane (DCM)

-

Sodium Sulfate

-

Ice

Equipment:

-

Round-bottom flask equipped with a dropping funnel and magnetic stirrer

-

Cooling bath (ice-water)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid.

-

Cool the solution to 10-15°C using an ice-water bath.

-

Slowly add 5 ml of bromine dropwise to the stirred solution.

-

After 30 minutes, allow the mixture to warm to 30°C. Once the reaction initiates (indicated by a color change), cool the mixture back down to 15-20°C.

-

Add a further 45 ml of bromine dropwise, maintaining the temperature between 15-20°C.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture into 1 liter of ice-water and add 400 ml of DCM.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic phase three times with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Expected Yield: 220 g (97%) of 2-Bromo-1-(2,4-difluorophenyl)ethanone.

Characterization:

-

¹H-NMR (200 MHz, CDCl₃): δ = 4.47 (s, 2H), 6.92 (mc, 1H), 7.01 (mc, 1H), 8.00 (mc, 1H).[1]

Caption: Experimental workflow for the synthesis of 2-Bromo-2',4'-difluoroacetophenone.

Step 2: Synthesis of this compound

This protocol is a general procedure for the nucleophilic substitution of α-bromo ketones with acetate.

Materials:

-

2-Bromo-2',4'-difluoroacetophenone

-

Potassium Acetate (anhydrous)

-

Acetone (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

To a round-bottom flask, add 2-Bromo-2',4'-difluoroacetophenone (1 equivalent) and anhydrous potassium acetate (1.5 equivalents).

-

Add a sufficient amount of anhydrous acetone to dissolve the starting material (approximately 5-10 mL per gram of the bromo-ketone).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the potassium bromide salt.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: Typically high, estimated to be over 90% based on similar reactions.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

2-Bromo-2',4'-difluoroacetophenone is a lachrymator and should be handled with care in a fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

This guide provides a robust and reproducible pathway for the synthesis of this compound. By following these detailed protocols, researchers can confidently prepare this key intermediate for their drug discovery and development programs.

References

Navigating the Solubility of 2-Acetoxy-2',4'-difluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Acetoxy-2',4'-difluoroacetophenone, a key intermediate in the production of antifungal agents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting known qualitative information and providing detailed experimental protocols for researchers to determine precise solubility values in common laboratory solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Qualitative Solubility Profile

Publicly available data on the solubility of this compound is sparse. However, existing information indicates its solubility in select organic solvents. This qualitative data is summarized in the table below. It is important to note that terms like "soluble" are non-quantitative and solubility can be temperature-dependent.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

Further experimental investigation is required to determine the solubility in other common laboratory solvents such as water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and hexane.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable solubility data, this section details two primary experimental methodologies: a qualitative solubility test and a quantitative equilibrium solubility (shake-flask) method.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound appears insoluble, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

Repeat the procedure for each solvent to be tested.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Acetoxy-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 2-Acetoxy-2',4'-difluoroacetophenone, a key intermediate in the synthesis of antifungal agents. Due to the limited availability of public domain spectroscopic data for the target compound, this guide presents a detailed analysis of closely related compounds: the precursor 2-Bromo-2',4'-difluoroacetophenone and the parent compound 2',4'-Difluoroacetophenone. By examining their spectroscopic characteristics, we can predict and understand the expected data for this compound. This document also includes detailed experimental protocols for the synthesis of the precursor and a general method for its conversion to the target compound.

Introduction

This compound is a significant molecule in medicinal chemistry, primarily serving as a building block in the development of novel antifungal agents.[1][2] Its structural features, including the difluorinated phenyl ring and the acetoxy group, are crucial for its biological activity. A thorough understanding of its spectroscopic properties is essential for its synthesis, purification, and characterization.

This guide addresses the current challenge of the sparse availability of detailed spectroscopic data for this compound in the public domain. To circumvent this, we will conduct a comparative analysis of its precursor and a related analogue.

Physicochemical Properties

While detailed spectroscopic data is scarce, some physical and chemical properties of this compound have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Pale Yellow Solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| CAS Number | 122263-03-0 | [1] |

Spectroscopic Data of Related Compounds

To infer the spectroscopic properties of this compound, we will analyze the data available for its likely precursor, 2-Bromo-2',4'-difluoroacetophenone, and the parent ketone, 2',4'-Difluoroacetophenone.

2',4'-Difluoroacetophenone

This compound is the starting material for the synthesis of the target molecule.

Table 2: Spectroscopic Data for 2',4'-Difluoroacetophenone

| Technique | Data | Reference |

| ¹H NMR | See Table 3 | [3] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 156. Key Fragments: 141, 113, 63. | [4] |

| IR Spectroscopy | Vibrational spectral analysis has been carried out by FT-IR and FT-Raman spectroscopy. | [5] |

| Molecular Weight | 156.13 g/mol | [4] |

| Physical Form | Liquid | |

| Boiling Point | 80-81 °C at 25 mmHg | [6] |

Table 3: ¹H NMR Data for 2',4'-Difluoroacetophenone (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.94 | m | 1H | Aromatic H | [3] |

| 6.95 | m | 1H | Aromatic H | [3] |

| 6.87 | m | 1H | Aromatic H | [3] |

| 2.62 | s | 3H | -COCH₃ | [3] |

2-Bromo-2',4'-difluoroacetophenone

This is the direct precursor to this compound.

Table 4: Spectroscopic and Physical Data for 2-Bromo-2',4'-difluoroacetophenone

| Technique/Property | Data | Reference |

| ¹H NMR | A ¹H NMR spectrum has been reported, but detailed peak assignments are not readily available in the cited literature. A key expected feature is the singlet for the -COCH₂Br protons. | [7] |

| Molecular Weight | 235.03 g/mol | |

| Physical Form | Solid | [8] |

| Melting Point | 31-35 °C | |

| CAS Number | 102429-07-2 | [7] |

Predicted Spectroscopic Features of this compound

Based on the structures of the related compounds, we can predict the key spectroscopic features of this compound.

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) similar to the parent compound, due to the difluoro substitution pattern.

-

Methylene Protons (-COCH₂OAc): A singlet for the two protons of the methylene group adjacent to the carbonyl and the acetoxy group. This peak would likely appear downfield (estimated around 5.0-5.5 ppm) due to the deshielding effect of the adjacent oxygen and carbonyl groups.

-

Acetyl Protons (-OCOCH₃): A sharp singlet for the three protons of the acetate methyl group, expected to be in the range of 2.1-2.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two carbonyl signals are expected: one for the ketone (likely around 190-200 ppm) and one for the ester (around 170 ppm).

-

Aromatic Carbons: A set of signals in the aromatic region (110-165 ppm), with characteristic splitting patterns due to carbon-fluorine coupling.

-

Methylene Carbon (-COCH₂OAc): A signal for the methylene carbon, expected around 60-70 ppm.

-

Acetyl Carbon (-OCOCH₃): A signal for the methyl carbon of the acetate group, typically around 20-22 ppm.

-

-

IR Spectroscopy:

-

Ketone C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹.

-

Ester C=O Stretch: Another strong absorption band around 1735-1750 cm⁻¹.

-

C-O Stretch: Absorption bands for the C-O bonds of the ester group, typically in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₁₀H₈F₂O₃ (214.16 g/mol ).

-

Fragmentation: Key fragmentation patterns would likely involve the loss of the acetoxy group, the acetyl group, and rearrangements of the difluorobenzoyl cation.

-

Experimental Protocols

The synthesis of this compound would likely proceed via the bromination of 2',4'-Difluoroacetophenone followed by nucleophilic substitution with an acetate source.

Synthesis of 2-Bromo-2',4'-difluoroacetophenone

This procedure is adapted from established methods for the α-bromination of acetophenones.

-

Materials: 2',4'-Difluoroacetophenone, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve 2',4'-Difluoroacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine dissolved in acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Synthesis of this compound (General Procedure)

-

Materials: 2-Bromo-2',4'-difluoroacetophenone, Sodium Acetate (or Potassium Acetate), a suitable solvent (e.g., Acetone, DMF, or Ethanol).

-

Procedure:

-

Dissolve 2-Bromo-2',4'-difluoroacetophenone in the chosen solvent in a round-bottom flask.

-

Add an excess of sodium acetate to the solution.

-

Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates a logical workflow for the interpretation of spectroscopic data to elucidate the structure of a molecule like this compound.

References

- 1. usbio.net [usbio.net]

- 2. ossila.com [ossila.com]

- 3. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]

- 4. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]

- 6. 2',4'-Difluoroacetophenone CAS#: 364-83-0 [m.chemicalbook.com]

- 7. 2-Bromo-2',4'-difluoroacetophenone | C8H5BrF2O | CID 2774185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labproinc.com [labproinc.com]

An In-depth Technical Guide to 1H and 13C NMR Analysis of Difluoroacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of difluoroacetophenone derivatives, compounds of significant interest in medicinal chemistry and materials science. The strategic introduction of fluorine atoms into the acetophenone scaffold can dramatically alter a molecule's physicochemical and biological properties, making a thorough understanding of their structure crucial. This document details the experimental protocols and provides an in-depth analysis of the 1H and 13C NMR spectral data, presented in a clear and comparative format.

Introduction to NMR Spectroscopy of Fluorinated Aromatic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For fluorine-containing compounds, both 1H and 13C NMR provide a wealth of information. The presence of the highly electronegative fluorine atom significantly influences the electronic environment of nearby protons and carbons, leading to characteristic shifts in their NMR signals.

Furthermore, the 19F nucleus itself is NMR active (spin 1/2, 100% natural abundance) and offers a wide chemical shift range, making 19F NMR a powerful complementary technique.[2] Spin-spin coupling between fluorine and both protons (nJHF) and carbons (nJCF) provides valuable connectivity information, often over multiple bonds. This is particularly evident in 2'-fluoro-substituted acetophenones, where through-space coupling between the fluorine atom and the acetyl group's protons and carbon can be observed, providing insights into the molecule's conformation.[3]

Experimental Protocols

Precise and consistent experimental procedures are paramount for obtaining high-quality and reproducible NMR data. The following protocols are recommended for the analysis of difluoroacetophenone derivatives.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following steps outline a general procedure:

-

Sample Purity: Ensure the difluoroacetophenone derivative is of high purity. Impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for many organic compounds. For compounds with different solubility profiles, other solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) can be used.

-

Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive 13C NMR, a higher concentration of 20-100 mg is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for 1H and 13C NMR in organic solvents, with its signal defined as 0.00 ppm.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general instrument parameters for acquiring 1H and 13C NMR spectra of difluoroacetophenone derivatives. These may need to be optimized for specific instruments and samples.

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

1H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a decent signal-to-noise ratio.

-

-

13C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

-

Data Presentation: 1H and 13C NMR Data of Difluoroacetophenone Derivatives

The following tables summarize the 1H and 13C NMR data for various difluoroacetophenone isomers. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Data of Difluoroacetophenone Derivatives in CDCl3

| Compound | δ (ppm) - Acetyl Protons (s, 3H) | δ (ppm) - Aromatic Protons (multiplicity, J in Hz) |

| 2',4'-Difluoroacetophenone | 2.58 | 7.95 (ddd, J = 8.8, 8.8, 6.4), 6.95 (ddd, J = 11.2, 8.8, 2.4), 6.85 (ddd, J = 8.8, 2.4, 2.4) |

| 2',5'-Difluoroacetophenone | 2.59 | 7.45 (ddd, J = 8.8, 4.4, 3.2), 7.20-7.10 (m, 2H) |

| 3',4'-Difluoroacetophenone | 2.55 | 7.75-7.65 (m, 2H), 7.20 (ddd, J = 8.8, 8.8, 8.8) |

| 3',5'-Difluoroacetophenone | 2.59 | 7.45 (m, 2H), 7.15 (tt, J = 8.8, 2.4) |

Table 2: 13C NMR Data of Difluoroacetophenone Derivatives in CDCl3

| Compound | δ (ppm) - Acetyl Carbon | δ (ppm) - Carbonyl Carbon | δ (ppm) - Aromatic Carbons |

| 2',4'-Difluoroacetophenone | 26.6 | 195.8 | 165.7 (dd, J = 255, 12), 162.8 (dd, J = 255, 12), 133.0 (dd, J = 10, 4), 123.8 (dd, J = 13, 4), 112.0 (dd, J = 22, 4), 104.5 (t, J = 26) |

| 2',5'-Difluoroacetophenone | 26.5 | 195.9 | 159.0 (dd, J = 245, 2), 157.9 (dd, J = 245, 2), 125.0 (dd, J = 24, 8), 119.5 (dd, J = 24, 8), 118.8 (dd, J = 8, 4), 115.5 (dd, J = 24, 8) |

| 3',4'-Difluoroacetophenone | 26.4 | 196.5 | 154.5 (dd, J = 252, 13), 151.0 (dd, J = 252, 13), 134.0 (dd, J = 7, 3), 124.5 (dd, J = 7, 4), 117.8 (d, J = 18), 117.5 (d, J = 18) |

| 3',5'-Difluoroacetophenone | 26.6 | 196.2 | 162.9 (dd, J = 250, 13), 141.0 (t, J = 9), 113.5 (dd, J = 25, 5), 109.8 (t, J = 26) |

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the key workflows in the NMR analysis of difluoroacetophenone derivatives.

Caption: General workflow for NMR analysis.

Caption: Structure-spectra relationship.

Conclusion

The 1H and 13C NMR analysis of difluoroacetophenone derivatives provides a powerful means of structural verification and conformational analysis. The characteristic influence of the fluorine substituents on chemical shifts and the observation of through-bond and through-space coupling constants are key to a comprehensive understanding of these important molecules. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Fluorinated Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the acetophenone scaffold has emerged as a powerful tool in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of fluorinated acetophenones, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

Acetophenones, a class of aromatic ketones, serve as versatile building blocks in organic synthesis. The introduction of fluorine atoms into the acetophenone structure can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications have been shown to enhance the therapeutic potential of the parent compound, leading to the development of a diverse array of fluorinated acetophenone derivatives with significant biological activities. This guide aims to consolidate the existing research on these compounds, providing a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Fluorinated acetophenones and their derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The presence of fluorine can enhance the anticancer properties of these molecules through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various fluorinated acetophenone derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamide derivatives | PC3 (prostate carcinoma) | 52 - 80 | [1] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (breast cancer) | 100 | [1] |

| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Lung Cancer Cells | ~1 (estimated from potency) | [2] |

| Fluorinated Glucosamine/Galactosamine Analogs | PC-3 (prostate cancer) | 28 - 337 | [3] |

| Fluorinated Glucosamine/Galactosamine Analogs | A2780 (ovarian cancer) | 78 - 327 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Fluorinated acetophenone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.[4][5]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated acetophenone derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][6]

-

MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][6]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[4][6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.[5][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. researchgate.net [researchgate.net]

The Acetoxy Group: A Technical Guide to its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The acetoxy group (–OAc), a simple yet versatile functional group, plays a pivotal role in a multitude of chemical transformations and is a key structural motif in numerous pharmaceuticals. Its reactivity, governed by the electrophilic nature of the carbonyl carbon and the stability of the acetate leaving group, allows for its use as a protecting group, a prodrug moiety, and an active participant in biochemical pathways. This guide provides an in-depth exploration of the acetoxy group's reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological processes.

Core Reactivity Principles

The chemical behavior of the acetoxy group is primarily dictated by the ester functionality. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can result in either the reformation of the starting materials or the expulsion of the acetate ion as a leaving group.

Hydrolysis: Cleavage by Water

The hydrolysis of an acetoxy group to yield a hydroxyl group and acetic acid is one of its most fundamental reactions. This process can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, a hydroxide ion directly attacks the carbonyl carbon. This is generally a more rapid process than acid-catalyzed hydrolysis.

The rate of hydrolysis is influenced by steric and electronic factors of the parent molecule, as well as pH and temperature.

Other Key Reactions

Beyond hydrolysis, the acetoxy group participates in several other important transformations:

-

Transesterification: In the presence of an alcohol and an acid or base catalyst, the alkoxy portion of the ester can be exchanged in a process known as transesterification.

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the acetoxy group to a primary alcohol.[1][2][3][4]

-

Nucleophilic Substitution: The acetoxy group can function as a leaving group in nucleophilic substitution reactions, particularly when attached to allylic or benzylic systems, or when its departure is facilitated by a transition metal catalyst.[5][6]

Quantitative Data on Acetoxy Group Reactivity

The following tables summarize key quantitative data related to the hydrolysis of representative acetate esters.

| Ester | Reaction Condition | Rate Constant (k) | Activation Energy (Ea) |

| Ethyl Acetate | Alkaline Hydrolysis (25 °C) | 0.1120 L·mol⁻¹·s⁻¹[7][8] | 11.56 kcal/mol[7][8] |

| Ethyl Acetate | Acidolysis (HCl, 25 °C) | 8.88 x 10⁻³ min⁻¹[9] | 15.69 kJ/mol[9] |

| Ethyl Acetate | Acidolysis (HCl, 45 °C) | 1.31 x 10⁻² min⁻¹[9] | 15.69 kJ/mol[9] |

| Phenyl Acetate | Neutral Hydrolysis (pH 7, 25 °C) | ~10⁻⁷ s⁻¹ (estimated from graph)[10] | Not specified |

| Phenyl Acetate | Base-Catalyzed Hydrolysis (pH 10, 25 °C) | ~10⁻⁴ s⁻¹ (estimated from graph)[10] | Not specified |

| Phenyl Acetate | Acetate-Catalyzed Hydrolysis (293 K) | 1.92 x 10⁻⁴ h⁻¹ (in non-irradiated environment)[11] | Decreases with increasing acetate concentration[11] |

The Acetoxy Group in Drug Development

The reactivity of the acetoxy group is strategically employed in drug design and development.

As a Protecting Group

In multi-step organic syntheses, hydroxyl groups can be protected as acetates to prevent them from undergoing unwanted reactions. The acetate protecting group is stable under a variety of conditions but can be readily removed when needed.[12]

Common Deprotection Conditions:

-

Aqueous base (e.g., NaOH, K₂CO₃) in a protic solvent.[12]

-

Aqueous acid (e.g., HCl, H₂SO₄), often requiring heat.[12]

-

Anhydrous base (e.g., sodium methoxide in methanol) for base-sensitive substrates.[12]

As a Prodrug Moiety

The acetoxy group is frequently used to create prodrugs, which are inactive or less active derivatives of a parent drug that undergo in vivo transformation to release the active pharmaceutical ingredient.[13] By masking polar functional groups like hydroxyls or carboxylic acids with an acetoxy group, it is possible to enhance a drug's lipophilicity, thereby improving its absorption and oral bioavailability. Once absorbed, the acetoxy group is cleaved by esterase enzymes to regenerate the active drug.[14][15]

A notable example is the development of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based glutamate carboxypeptidase II inhibitor for the treatment of neuropathic pain.[16][17] This prodrug demonstrated a five-fold increase in plasma levels of the parent drug compared to oral administration of the drug itself.[16][17]

Experimental Protocols

Synthesis of an Acetate Ester: Isopentyl Acetate (Banana Oil)

This protocol describes the Fischer esterification of isopentyl alcohol with acetic acid.

Materials:

-

Glacial acetic acid (0.420 mol, 25 mL)

-

Isopentyl alcohol (3-methyl-1-butanol) (0.185 mol, 20 mL)

-

Concentrated sulfuric acid (5 mL)

-

5% aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

100 mL round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Combine the glacial acetic acid and isopentyl alcohol in the round-bottom flask and swirl to mix.

-

Carefully add the concentrated sulfuric acid to the mixture while swirling.

-

Add boiling chips and set up the apparatus for reflux.

-

Heat the mixture to a gentle boil and maintain reflux for at least 60 minutes.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of distilled water. Swirl, allow the layers to separate, and remove the lower aqueous layer.

-

Wash the organic layer with three 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize excess acid. Check the pH of the final wash to ensure it is basic.

-

Wash the organic layer with two 5 mL portions of saturated sodium chloride solution.

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Decant the dried liquid into a clean round-bottom flask and purify by simple distillation, collecting the fraction that boils at the literature value for isopentyl acetate.[18]

Deprotection of an Acetyl Group: Base-Mediated Hydrolysis

This protocol provides a general method for the cleavage of an S-acetyl protecting group.

Materials:

-

S-acetylated compound (1.0 equivalent)

-

Ethanol or Methanol

-

1 M Sodium hydroxide (NaOH) solution (1.1-2.0 equivalents)

-

1 M Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the S-acetylated compound in ethanol or methanol in a round-bottom flask with stirring.

-

Add the NaOH solution dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or reflux, monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture to a pH of ~7 by the slow addition of the HCl solution.

-

Extract the product with ethyl acetate (three times the volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected product.[19]

Visualizing Reactivity and Pathways

Logical Relationship of Acetoxy Group Reactions

Caption: Key reaction pathways of the acetoxy group.

Experimental Workflow for Kinetic Analysis of Hydrolysis

Caption: Workflow for studying acetoxy group hydrolysis kinetics.

Signaling Pathway: Aspirin's Acetylation of COX Enzymes

Caption: Aspirin irreversibly inhibits COX enzymes via acetylation.

References

- 1. adichemistry.com [adichemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 4. m.youtube.com [m.youtube.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. aacrjournals.org [aacrjournals.org]

- 7. uv.es [uv.es]

- 8. academic.oup.com [academic.oup.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Acetoxy group - Wikipedia [en.wikipedia.org]

- 13. ijpcbs.com [ijpcbs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 2-Acetoxy-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic pathways for the preparation of 2-Acetoxy-2',4'-difluoroacetophenone, a valuable intermediate in pharmaceutical synthesis, notably as a precursor for antifungal agents like Posaconazole.[1][2][3] This document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound is primarily achieved through the nucleophilic substitution of a leaving group at the α-position of a 2-halo-2',4'-difluoroacetophenone precursor with an acetate source. The most direct and efficient pathways commence with the synthesis of 2',4'-difluoroacetophenone from commercially available 1,3-difluorobenzene. This is followed by halogenation at the α-carbon to yield either 2-chloro- or 2-bromo-2',4'-difluoroacetophenone. The subsequent acetoxylation of these intermediates furnishes the final product. This guide will elaborate on two primary logical workflows for this synthesis.

Core Synthetic Pathways

The synthesis of this compound can be logically divided into two main stages:

-

Stage 1: Synthesis of Key Halogenated Precursors. This involves the preparation of either 2-chloro-2',4'-difluoroacetophenone or 2-bromo-2',4'-difluoroacetophenone from 2',4'-difluoroacetophenone.

-

Stage 2: Acetoxylation of the Halogenated Precursor. This final step involves the conversion of the halogenated intermediate to the target molecule, this compound.

Below are the detailed experimental protocols and data for each stage.

Stage 1: Preparation of Key Intermediates

The foundational starting material for both primary routes is 2',4'-difluoroacetophenone.

2',4'-Difluoroacetophenone is a key intermediate that can be synthesized via a Friedel-Crafts acylation of 1,3-difluorobenzene.[4]

Experimental Protocol:

A process for preparing 2',4'-difluoroacetophenone involves reacting 1,3-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Friedel-Crafts catalyst like aluminum chloride.[4] The reaction is typically carried out using an excess of 1,3-difluorobenzene as the solvent, avoiding the need for other potentially hazardous solvents.[4] The reaction temperature is maintained between 10 to 82°C.[4]

An alternative approach involves the reaction of 2,4-difluoroaniline with acetaldoxime and copper sulfate.[5] The reaction pH is adjusted to 3-6.[5] Following the reaction, the product is purified by steam distillation and vacuum rectification.[5]

Quantitative Data:

| Starting Material | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,3-Difluorobenzene | Acetyl Chloride | Aluminum Chloride | Excess 1,3-difluorobenzene | 10 - 82 | High | [4] |

| 2,4-Difluoroaniline | Acetaldoxime | Copper Sulfate | Water | - | 79 | [5] |

Logical Workflow for 2',4'-Difluoroacetophenone Synthesis

Caption: Friedel-Crafts acylation of 1,3-difluorobenzene.

2-Chloro-2',4'-difluoroacetophenone is a crucial intermediate for one of the most direct routes to the final product.

Experimental Protocol:

The synthesis of 2-chloro-2',4'-difluoroacetophenone can be achieved through the acylation of 1,3-difluorobenzene with chloroacetyl chloride.

An alternative and well-documented intermediate is 2-bromo-2',4'-difluoroacetophenone.

Experimental Protocol:

A solution of 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid is cooled to 10-15°C.[6] Bromine (5 ml) is added dropwise. After 30 minutes, the mixture is warmed to 30°C to initiate the reaction and then cooled again to 15-20°C.[6] An additional 45 ml of bromine is added dropwise. The reaction is stirred at room temperature for 5 hours.[6] The mixture is then poured into 1 liter of ice-water and 400 ml of dichloromethane (DCM) are added. The organic phase is separated, washed three times with water, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield the product.[6]

Quantitative Data:

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-(2,4-difluorophenyl)ethanone | Bromine | Acetic Acid | 10 - 30 | 6.25 | 97 | [6] |

Experimental Workflow for Bromination of 2',4'-Difluoroacetophenone

Caption: Workflow for the synthesis of 2-bromo-2',4'-difluoroacetophenone.

Stage 2: Synthesis of this compound

This final stage involves the conversion of the halogenated precursor to the desired acetate ester.

Experimental Protocol:

This compound can be synthesized by reacting 2-chloro-2',4'-difluoroacetophenone with sodium acetate and sodium iodide in dimethylformamide (DMF).[7]

While the reaction with the chloro- derivative is explicitly mentioned as a route to a key intermediate for Posaconazole, a similar nucleophilic substitution can be performed with the bromo- derivative.

Experimental Protocol:

A general procedure would involve dissolving 2-bromo-2',4'-difluoroacetophenone in a suitable polar aprotic solvent such as DMF or acetone. An excess of an acetate salt, such as sodium acetate or potassium acetate, is added. The reaction mixture is stirred, possibly with gentle heating, until the starting material is consumed (monitored by TLC or GC). After completion, the reaction is worked up by pouring it into water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or crystallization.

Quantitative Data:

| Starting Material | Reagents | Solvent | Outcome | Reference |

| 2-Chloro-2',4'-difluoroacetophenone | Sodium Acetate, Sodium Iodide | DMF | This compound | [7] |

Signaling Pathways and Applications

This compound is a key building block in the synthesis of various pharmaceutical compounds.[3] Its primary significance lies in its role as an intermediate in the production of triazole antifungal agents, such as Posaconazole.[1][2] The triazole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol synthesis leads to damage of the cell membrane, altered membrane permeability, and ultimately, inhibition of fungal growth.

Simplified Antifungal Action Pathway

Caption: Simplified pathway of triazole antifungal action.

Conclusion

The synthesis of this compound is a well-defined process with robust and high-yielding methodologies. The key to a successful synthesis lies in the efficient preparation of the halogenated precursors, 2-chloro- or 2-bromo-2',4'-difluoroacetophenone, from readily available starting materials. This guide provides the necessary technical details for researchers and drug development professionals to confidently undertake the synthesis of this important pharmaceutical intermediate. The presented workflows and quantitative data offer a solid foundation for both laboratory-scale preparation and potential process scale-up.

References

- 1. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. 122263-03-0|this compound|BLD Pharm [bldpharm.com]

- 4. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 5. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 6. 2-Bromo-2',4'-difluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]

Methodological & Application

Application Notes: Synthesis of Triazole Antifungal Precursors from 2-Acetoxy-2',4'-difluoroacetophenone

These application notes provide a comprehensive overview and detailed protocols for the synthesis of key triazole antifungal agent precursors, utilizing 2-Acetoxy-2',4'-difluoroacetophenone as a starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of various antifungal agents.[1] Its difluorinated phenyl moiety is a common structural feature in many potent azole-based antifungal drugs, including fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[2][4]

This document outlines a two-step synthetic pathway to convert this compound into 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a direct precursor to fluconazole and other related triazole antifungals.[5] The methodology involves the initial bromination of the starting material, followed by nucleophilic substitution with 1,2,4-triazole.

Synthetic Pathway Overview

The logical synthetic route from this compound to the target triazole precursor is illustrated below. The initial step involves the substitution of the acetoxy group with a bromine atom to form the more reactive α-bromo ketone intermediate. This intermediate then undergoes an N-alkylation reaction with 1,2,4-triazole to yield the final product.

Caption: Proposed synthetic workflow for the preparation of a key triazole antifungal precursor.

Mechanism of Action: Azole Antifungals